molecular formula C18H18N2 B11474588 2-cyclopropyl-1-(3-methylbenzyl)-1H-benzimidazole

2-cyclopropyl-1-(3-methylbenzyl)-1H-benzimidazole

Cat. No.: B11474588
M. Wt: 262.3 g/mol
InChI Key: AAKPSPRSEUDGIY-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-(3-methylbenzyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-(3-methylbenzyl)-1H-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using carbenes or carbenoid intermediates.

    Attachment of the 3-Methylbenzyl Group: This step can be accomplished through alkylation reactions, where the benzimidazole core is treated with 3-methylbenzyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-(3-methylbenzyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzimidazole core or the substituents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole core or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

    Medicine: It could be explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound might find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-(3-methylbenzyl)-1H-benzimidazole would depend on its specific biological target. Generally, benzimidazole derivatives are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-1-(2-methylbenzyl)-1H-benzimidazole
  • 2-cyclopropyl-1-(4-methylbenzyl)-1H-benzimidazole
  • 2-cyclopropyl-1-benzyl-1H-benzimidazole

Uniqueness

2-cyclopropyl-1-(3-methylbenzyl)-1H-benzimidazole is unique due to the specific positioning of the 3-methylbenzyl group, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group also adds to its distinctiveness, potentially affecting its stability and interactions with biological targets.

Properties

Molecular Formula

C18H18N2

Molecular Weight

262.3 g/mol

IUPAC Name

2-cyclopropyl-1-[(3-methylphenyl)methyl]benzimidazole

InChI

InChI=1S/C18H18N2/c1-13-5-4-6-14(11-13)12-20-17-8-3-2-7-16(17)19-18(20)15-9-10-15/h2-8,11,15H,9-10,12H2,1H3

InChI Key

AAKPSPRSEUDGIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C4CC4

Origin of Product

United States

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